Methyl 6-(1-aminoethyl)nicotinate

Catalog No.
S2861170
CAS No.
1134776-56-9
M.F
C9H12N2O2
M. Wt
180.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(1-aminoethyl)nicotinate

CAS Number

1134776-56-9

Product Name

Methyl 6-(1-aminoethyl)nicotinate

IUPAC Name

methyl 6-(1-aminoethyl)pyridine-3-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3

InChI Key

VYMQJIUJCFCVRL-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

Solubility

not available

Methyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C₉H₁₃N₂O₂. It is a derivative of nicotinic acid, characterized by the presence of a methyl ester group and an aminoethyl side chain at the 6-position of the pyridine ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, such as carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert this compound into reduced forms, such as amines or alcohols, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogens or nucleophiles as reagents.

The synthesis of methyl 6-(1-aminoethyl)nicotinate typically involves:

  • Esterification of Nicotinic Acid: This initial step involves reacting nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
  • Reductive Amination: The introduction of the 1-aminoethyl group is achieved through reductive amination, using suitable reagents and conditions to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale synthesis may employ continuous flow reactors and advanced purification techniques to optimize yield and maintain product quality.

Methyl 6-(1-aminoethyl)nicotinate finds applications across several domains:

  • Organic Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biological Research: The compound is studied for its effects on cellular processes and enzyme functions.
  • Pharmaceutical Industry: Ongoing research aims to evaluate its potential therapeutic applications in drug development.

The mechanism of action of methyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the precise mechanisms involved in these interactions.

Several compounds share structural similarities with methyl 6-(1-aminoethyl)nicotinate:

Compound NameStructural Features
Methyl 5-(1-aminoethyl)picolinateAminoethyl group at the 5-position of picolinic acid
Methyl 4-(1-aminoethyl)benzoateAminoethyl group at the 4-position of benzoic acid
Methyl 4-(1-aminoethyl)nicotinateAminoethyl group at the 4-position of nicotinic acid

Uniqueness

Methyl 6-(1-aminoethyl)nicotinate is unique due to its specific structural features, particularly the position of the aminoethyl group on the nicotinic acid moiety. This distinct positioning may confer unique chemical and biological properties that differentiate it from other similar compounds.

Dates

Modify: 2023-07-23

Explore Compound Types